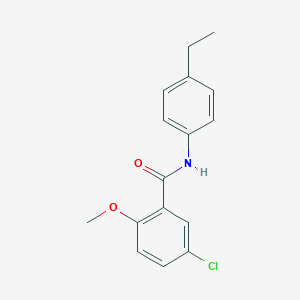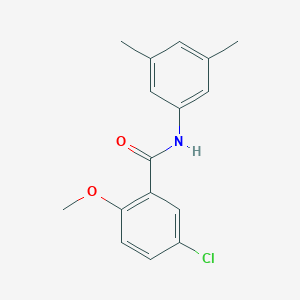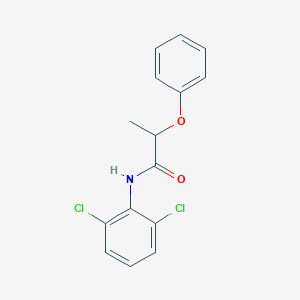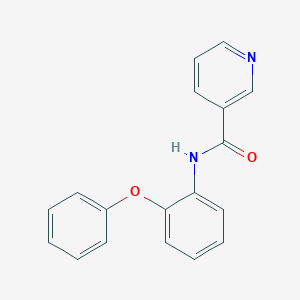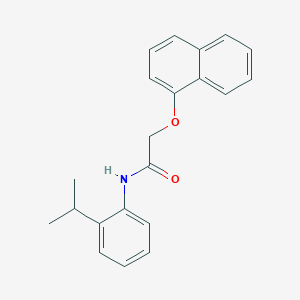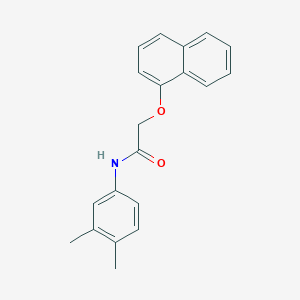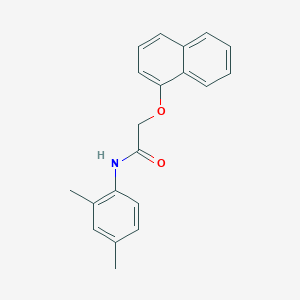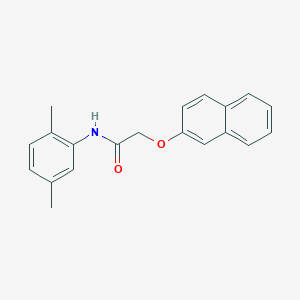
N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide, also known as DIMEB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DIMEB has shown promising results in several preclinical studies, and it is believed that it could be used to treat a wide range of diseases and disorders.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide has been shown to have anti-inflammatory and analgesic effects. In biochemistry, N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide has been studied for its potential as an enzyme inhibitor and as a tool for studying protein-protein interactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide works by inhibiting the activity of certain enzymes and proteins, which leads to the desired therapeutic effects. N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a crucial role in memory and learning. By inhibiting acetylcholinesterase, N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide can increase the levels of acetylcholine in the brain, which can improve cognitive function. N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. By inhibiting cyclooxygenase-2, N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide has been shown to have a low toxicity profile, which makes it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide in lab experiments is its low toxicity profile. This makes it a safe and reliable tool for studying various biological processes. Additionally, the synthesis method of N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide is relatively simple and can be carried out in a laboratory setting with ease. However, one of the limitations of using N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer to animals or to use in certain assays.
Future Directions
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide. One of the main areas of focus is the development of N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, there is a growing interest in the use of N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide as a tool for studying protein-protein interactions and as an enzyme inhibitor. Further research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide and to identify its potential applications in various fields of science.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide involves the reaction of 2-naphthol with 2,5-dimethylaniline in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with chloroacetyl chloride to obtain the final product, N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C20H19NO2/c1-14-7-8-15(2)19(11-14)21-20(22)13-23-18-10-9-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,21,22) |
InChI Key |
WKQYPZJZDPNFPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-methyl-5-[(2-phenoxypropanoyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B291420.png)
